

# Fdl169 Clinical Trial Suspension: A Technical Resource

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fdl169**

Cat. No.: **B607426**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical trial suspension of **Fdl169**, an investigational CFTR corrector.

## Frequently Asked Questions (FAQs)

**Q1:** What is the current status of the **Fdl169** clinical development program?

The global research and development of **Fdl169** has been suspended. Several clinical trials investigating **Fdl169** were initiated, but at least one key study was officially suspended before completion.

**Q2:** What are the specific reasons for the suspension of the **Fdl169** clinical trials?

The specific reasons for the suspension of the **Fdl169** clinical trials have not been publicly disclosed by the sponsoring organization, Flatley Discovery Lab. While clinical trial suspensions can occur for a variety of reasons, including safety concerns, lack of efficacy, or strategic business decisions, no official statement detailing the cause for the **Fdl169** suspension is available in the public domain.

**Q3:** What is the proposed mechanism of action for **Fdl169**?

**Fdl169** is designed as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.<sup>[1][2][3]</sup> In individuals with cystic fibrosis caused by the F508del mutation, the CFTR

protein is misfolded and does not traffic to the cell surface correctly.[1] **FdI169** is intended to bind to the defective CFTR protein during its synthesis, assisting in its proper folding and increasing its presence on the cell membrane.[1] This would theoretically restore the normal transport of chloride ions across the cell membrane.[4][5]

Q4: Who was the target patient population for **FdI169**?

The clinical trials for **FdI169** targeted patients with cystic fibrosis who are homozygous for the F508del-CFTR mutation.[2][6] This is the most common mutation causing cystic fibrosis.[1]

Q5: Were there any safety concerns reported before the suspension?

Prior to human trials, preliminary studies in rodents and dogs suggested a good safety profile for **FdI169**.[4][5] Several Phase 1 clinical trials were initiated to evaluate the safety and tolerability of **FdI169** in both healthy volunteers and cystic fibrosis patients.[1][6][7][8][9][10][11] However, the results of these studies have not been published, and therefore, no public data on adverse events in humans is available.[1]

## Summary of **FdI169** Clinical Trials

| NCT Number  | Title                                                                                                                        | Phase     | Status        | Purpose                                                                                                                                                   |
|-------------|------------------------------------------------------------------------------------------------------------------------------|-----------|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03756922 | A DDI Study of FDL169 and FDL176 in Healthy Subjects                                                                         | Phase 1/2 | Suspended     | To assess the drug-drug interaction between Fdl169 and Fdl176.[ <a href="#">1</a> ][ <a href="#">12</a> ][ <a href="#">13</a> ]                           |
| NCT03516331 | A Drug-Drug Interaction Study of FDL169 and FDL176 in Healthy Subjects                                                       | Phase 1   | Completed     | To evaluate the safety and interactions between Fdl169 and Fdl176.[ <a href="#">1</a> ][ <a href="#">12</a> ][ <a href="#">14</a> ]                       |
| NCT02767297 | Bioavailability and Pharmacokinetic s Study of FDL169 in Healthy Subjects and Subjects With Cystic Fibrosis                  | Phase 1/2 | Completed     | To examine the bioavailability and pharmacokinetic s of Fdl169.[ <a href="#">1</a> ][ <a href="#">10</a> ]                                                |
| NCT03093714 | A Study to Evaluate Safety, PK and PD of FDL169 in Cystic Fibrosis Subjects                                                  | Phase 1   | Not specified | To evaluate the safety, pharmacodynami cs, and pharmacokinetic s of Fdl169 in CF patients.[ <a href="#">1</a> ][ <a href="#">6</a> ][ <a href="#">9</a> ] |
| NCT03527095 | A Study to Compare the Pharmacokinetic s of Different Oral Formulations of Fdl169.[ <a href="#">1</a> ][ <a href="#">7</a> ] | Phase 1   | Completed     | To compare the pharmacokinetic s of different oral formulations of Fdl169.[ <a href="#">1</a> ][ <a href="#">7</a> ]                                      |

FDL169 in  
Healthy Subjects

|             |                                                                                                                                   |               |               |                                                                                                                                          |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------|---------------|------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03424252 | An Phase 1<br>Study to<br>Evaluate the<br>Pharmacokinetic<br>(PK) Profile of<br>FDL169 New<br>Formulations in<br>Healthy Subjects | Phase 1       | Completed     | To evaluate the<br>pharmacokinetic<br>profile of new<br>FdI169<br>formulations. <a href="#">[8]</a>                                      |
| NCT02680418 | Pharmacokinetic<br>s of FDL169 in<br>Healthy Female<br>Subjects                                                                   | Not specified | Completed     | To determine the<br>pharmacokinetic<br>s of single and<br>multiple doses of<br>FdI169 in healthy<br>females. <a href="#">[15]</a>        |
| NCT02359357 | FTIH - Single<br>and Repeat Oral<br>Doses of<br>FDL169 in<br>Healthy<br>Volunteers                                                | Phase 1       | Not specified | First-in-human<br>study to assess<br>safety,<br>tolerability, and<br>pharmacokinetic<br>s of single and<br>multiple<br>escalating doses. |

## Experimental Protocols

### Protocol Spotlight: NCT03093714 - Safety, PK, and PD in CF Subjects

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation, and parallel-arm, dose-ranging study.[\[6\]\[9\]](#)
- Participant Population: Approximately 24 adult subjects with a confirmed diagnosis of cystic fibrosis, homozygous for the F508del-CFTR mutation.[\[2\]\[6\]\[9\]](#)
- Inclusion Criteria:

- Age 18 years or older.[[2](#)][[6](#)]
- Weight  $\geq$ 40 kg.[[2](#)][[6](#)]
- Forced expiratory volume in 1 second (FEV1)  $\geq$  40% of predicted normal.[[2](#)]
- Exclusion Criteria:
  - Acute respiratory tract infection or pulmonary exacerbation within 4 weeks prior to dosing.  
[[2](#)]
  - Treatment with ivacaftor or lumacaftor within 4 weeks prior to dosing.[[2](#)]
  - Ongoing immunosuppressive therapy.[[6](#)]
  - Abnormal liver or renal function at screening.[[6](#)]
- Primary Outcome Measures:
  - Incidence of treatment-emergent adverse events (AEs) and serious adverse events (SAEs).[[6](#)][[9](#)]
- Secondary Outcome Measures:
  - Pharmacokinetic parameters of **Fdl169** including Cmax, Tmax, and AUC.[[6](#)][[9](#)]

## Signaling Pathway and Experimental Workflow

Below is a diagram illustrating the proposed mechanism of action of **Fdl169** as a CFTR corrector.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Fdl169** as a CFTR corrector.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cysticfibrosisnewstoday.com](http://cysticfibrosisnewstoday.com) [cysticfibrosisnewstoday.com]
- 2. [flatleydiscoverylab.com](http://flatleydiscoverylab.com) [flatleydiscoverylab.com]
- 3. [flatleydiscoverylab.com](http://flatleydiscoverylab.com) [flatleydiscoverylab.com]
- 4. Flatley Discovery Lab to pursue development of FDL169 for cystic fibrosis treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 6. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 7. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 8. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]

- 9. obesityhealthmatters.com [obesityhealthmatters.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [FdI169 Clinical Trial Suspension: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607426#reasons-for-fdI169-clinical-trial-suspension\]](https://www.benchchem.com/product/b607426#reasons-for-fdI169-clinical-trial-suspension)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)